![molecular formula C21H15BrClN3O2S2 B2576605 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide CAS No. 894240-72-3](/img/structure/B2576605.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide
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Overview
Description
This compound is a chemical substance with the linear formula C25H20Br3N3O2S2 . It has a molecular weight of 698.297 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a 4-bromophenyl group, and a 2-chloro-4-methylphenyl acetamide group .Scientific Research Applications
Antitumor Activity
- Synthesized thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the specified chemical, have shown potent anticancer activity. These compounds exhibited comparable or near-comparable effects to doxorubicin in inhibiting the growth of various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
- Certain thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory effects on both thymidylate synthase and dihydrofolate reductase, key enzymes in DNA synthesis and cell proliferation. This dual inhibition indicates potential effectiveness in treating cancers and bacterial infections (Gangjee et al., 2008).
Antibacterial Activities
- Novel selenium-containing sulfa drugs, with structural similarities to the specified compound, have shown significant antibacterial effects against various gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections (Abdel‐Hafez, 2010).
Crystal Structure Analysis
- Studies on similar compounds have provided insights into the molecular structure, crystal conformation, and intramolecular interactions of thieno[3,2-d]pyrimidine derivatives. These analyses are crucial for understanding drug-receptor interactions and optimizing drug design (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
- Some derivatives of thieno[3,2-d]pyrimidine have exhibited notable antimicrobial and antifungal activities. This suggests potential for developing new antimicrobial agents targeting resistant strains of bacteria and fungi (Konno et al., 1989).
Future Directions
properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3O2S2/c1-12-2-7-16(15(23)10-12)24-18(27)11-30-21-25-17-8-9-29-19(17)20(28)26(21)14-5-3-13(22)4-6-14/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZWKSYJQOABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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